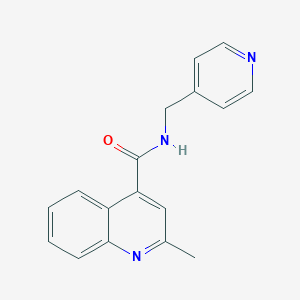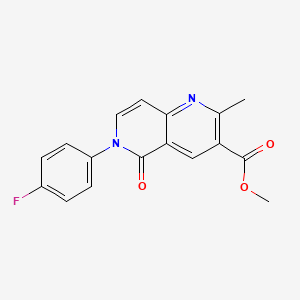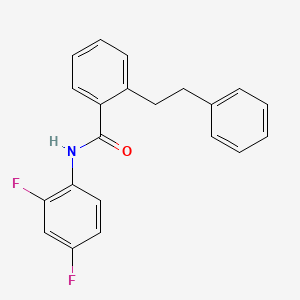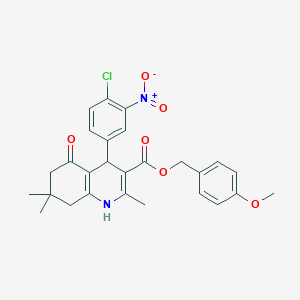
2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of NAE, which leads to the accumulation of certain proteins that are essential for cell survival. This accumulation ultimately leads to the activation of the apoptotic pathway, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells. For example, this compound has been shown to induce DNA damage and cell cycle arrest, as well as inhibit angiogenesis and tumor growth. In addition, this compound has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of using this compound in lab experiments is that it may have off-target effects that could complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict response to therapy. In addition, studies could be conducted to evaluate the safety and efficacy of this compound in combination with other therapeutic agents. Finally, research could be conducted to identify other potential therapeutic applications for this compound beyond cancer therapy.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound has a well-understood mechanism of action and has been shown to have a variety of biochemical and physiological effects in cells. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound. Overall, this compound represents a promising avenue for the development of new cancer therapies.
Synthesis Methods
The synthesis of 2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves several steps, including the reaction of 2-methyl-4-nitroquinoline with 4-pyridinemethanol to form an intermediate, which is then converted to the final product through a series of chemical reactions. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
2-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have potent anticancer activity by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways in cells. This compound has been shown to induce cell death in various types of cancer cells, including leukemia, lymphoma, and solid tumors.
Properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-10-15(14-4-2-3-5-16(14)20-12)17(21)19-11-13-6-8-18-9-7-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVKEUBNMFTBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)
![2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)

![1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)

![4'-(2-methoxy-4-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5136564.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)
![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)

